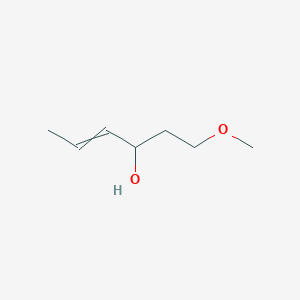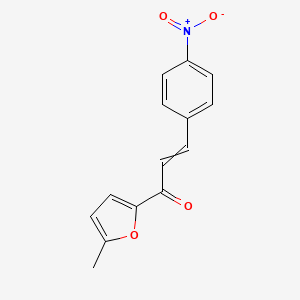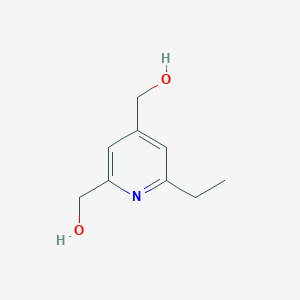![molecular formula C16H12ClN3O2 B14311381 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole CAS No. 118040-67-8](/img/structure/B14311381.png)
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
The synthesis of 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with imidazole in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the imidazole derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the nitrophenyl and chlorophenyl groups can interact with cellular membranes and proteins, disrupting their function and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine: This compound has a similar structure but lacks the nitrophenyl group, which may result in different biological activities.
4-Chlorodiphenyl sulfone: This compound contains a sulfone group instead of an imidazole ring, leading to different chemical reactivity and applications.
1-(4-Chlorophenyl)ethanone: This compound has a simpler structure with only one aromatic ring, which may result in different chemical and biological properties.
Propriétés
Numéro CAS |
118040-67-8 |
|---|---|
Formule moléculaire |
C16H12ClN3O2 |
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-(4-nitrophenyl)methyl]imidazole |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-5-1-12(2-6-14)16(19-10-9-18-11-19)13-3-7-15(8-4-13)20(21)22/h1-11,16H |
Clé InChI |
YUEPJPBMYRISMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=CN=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)





